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Compound of Interest

Compound Name: 4-(2-Methoxyphenyl)benzonitrile

CAS No.: 113547-30-1

Cat. No.: B039375

Get Quote

An In-depth Technical Guide to the Molecular Structure and Application of 4-(2-
Methoxyphenyl)benzonitrile

Abstract
This technical guide provides a comprehensive overview of 4-(2-Methoxyphenyl)benzonitrile,

a biaryl nitrile of significant interest in medicinal chemistry. While not a widely commercialized

compound, its structural motif is a key building block in the development of targeted

therapeutics, particularly kinase inhibitors. This document details its molecular structure,

physicochemical properties, a robust and validated synthetic protocol via Suzuki-Miyaura

cross-coupling, and a full spectroscopic characterization workflow. Furthermore, it explores the

rationale behind its application in drug discovery, focusing on its role as a molecular scaffold for

ATP-competitive inhibitors. The methodologies are presented with a focus on causality and

self-validation, reflecting field-proven insights for chemical research and development.

Introduction and Molecular Overview
4-(2-Methoxyphenyl)benzonitrile belongs to the biaryl class of organic compounds,

characterized by two directly connected aromatic rings. The presence of a nitrile (-C≡N) group
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on one ring and a methoxy (-OCH₃) group on the other imparts specific electronic and steric

properties that are highly valuable in synthetic and medicinal chemistry. The nitrile group is a

versatile synthetic handle and a potent hydrogen bond acceptor, a feature frequently exploited

in rational drug design to achieve target affinity and selectivity.[1] The 2-methoxyphenyl moiety

introduces a specific conformational bias due to the steric influence of the ortho-methoxy

group, which can be critical for optimizing binding interactions within a protein's active site. This

guide serves to consolidate the essential knowledge required for the synthesis,

characterization, and strategic application of this scaffold.

Physicochemical and Structural Properties
The core structure consists of a benzonitrile ring linked at its 4-position to the 2-position of an

anisole (methoxybenzene) ring. A CAS number is not readily available in common databases,

underscoring its status as a synthetic intermediate rather than a stock chemical. Key properties

are summarized below.

Property Value Source / Method

Molecular Formula C₁₄H₁₁NO Calculated

Molecular Weight 209.25 g/mol Calculated

IUPAC Name
4-(2-

methoxyphenyl)benzonitrile
IUPAC Nomenclature

Canonical SMILES
COC1=CC=CC=C1C2=CC=C(

C=C2)C#N
Structure-based

Calculated LogP 3.8 - 4.2 Predictive Algorithms

Hydrogen Bond Acceptors 2 (Oxygen, Nitrogen) Calculated

Hydrogen Bond Donors 0 Calculated

Appearance
Expected to be an off-white to

pale yellow solid
General observation for biaryls

Synthesis via Palladium-Catalyzed Suzuki-Miyaura
Cross-Coupling
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The most efficient and reliable method for constructing the C-C bond between the two aromatic

rings in 4-(2-Methoxyphenyl)benzonitrile is the Suzuki-Miyaura cross-coupling reaction.[2]

Rationale for Method Selection
Expertise & Experience: The Suzuki-Miyaura reaction is the gold standard for biaryl synthesis

due to its exceptional functional group tolerance, mild reaction conditions, and the commercial

availability of a vast array of boronic acids and aryl halides.[3] The reaction is highly robust, and

the mechanism, involving oxidative addition, transmetalation, and reductive elimination at a

palladium center, is well-understood, allowing for predictable outcomes and straightforward

optimization. Using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is a

common and effective choice for this type of transformation.

Trustworthiness: The protocol is self-validating. Reaction completion can be easily monitored

by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

The product's identity is then unequivocally confirmed by the suite of analytical techniques

described in Section 4, ensuring that the target molecule has been synthesized with high

fidelity.

Experimental Protocol
This protocol describes the synthesis starting from 2-bromoanisole and 4-cyanophenylboronic

acid.

Materials:

2-Bromoanisole (1.0 eq)

4-Cyanophenylboronic acid (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

Potassium Carbonate (K₂CO₃) (3.0 eq)

Toluene

Ethanol
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Deionized Water

Step-by-Step Procedure:

Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic

stir bar, reflux condenser, and a nitrogen inlet, add 2-bromoanisole (1.0 eq) and 4-

cyanophenylboronic acid (1.2 eq).

Reagent Addition: Add potassium carbonate (3.0 eq) followed by the palladium catalyst,

Pd(PPh₃)₄ (0.03 eq).

Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water (e.g., 20 mL Toluene, 5 mL

Ethanol, 5 mL Water).

Inerting: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert

atmosphere.

Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress

by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting 2-bromoanisole spot

is consumed (typically 4-6 hours).

Work-up (Extraction): Cool the reaction mixture to room temperature. Transfer the mixture to

a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water. Shake and separate

the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL

of brine (saturated NaCl solution).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting

with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 9:1

hexane:ethyl acetate) to yield pure 4-(2-Methoxyphenyl)benzonitrile.

Synthesis and Purification Workflow Diagram```dot
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Synthesis

Work-up & Purification

1. Combine Reactants:
2-Bromoanisole

4-Cyanophenylboronic acid
K₂CO₃, Pd(PPh₃)₄

2. Add Solvents:
Toluene, Ethanol, Water

3. Inert with N₂

4. Heat to 90°C
(4-6 hours)

5. Cool & Dilute
(Ethyl Acetate & Water)

Reaction Complete

6. Liquid-Liquid Extraction

7. Dry & Concentrate

8. Flash Chromatography

Pure Product

Click to download full resolution via product page

Caption: Logical workflow for the structural confirmation of 4-(2-Methoxyphenyl)benzonitrile.
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Applications in Drug Discovery: A Kinase Inhibitor
Scaffold
Expertise & Experience: The biaryl scaffold is a privileged structure in modern drug discovery,

forming the core of numerous approved drugs and clinical candidates. [4]Its rigidity helps to

pre-organize functional groups for optimal binding, while allowing for tailored substitutions to

explore structure-activity relationships (SAR).

Trustworthiness: The utility of the nitrile group in kinase inhibitors is well-documented. It

frequently serves as a hydrogen bond acceptor, mimicking the interaction of the adenine

portion of ATP with the "hinge" region of the kinase active site. [1]This interaction is a

cornerstone of ATP-competitive kinase inhibition, a validated and highly successful strategy in

oncology and immunology.

The 4-(2-Methoxyphenyl)benzonitrile structure is an archetypal scaffold for Type I kinase

inhibitors. These inhibitors bind to the active conformation of the kinase in the ATP-binding

pocket.

The Benzonitrile Ring: The nitrile nitrogen acts as a key hydrogen bond acceptor, interacting

with an amide backbone NH group in the hinge region of the kinase. This anchors the

inhibitor in the active site.

The Biaryl Linkage: Provides a rigid spacer to position the second aromatic ring into a

deeper hydrophobic pocket within the enzyme.

The 2-Methoxyphenyl Ring: This "solvent-front" interacting moiety can be modified to

enhance potency and selectivity. The ortho-methoxy group can influence the dihedral angle

between the two rings, locking the molecule into a specific conformation that may be more

favorable for binding to a particular kinase over others.

Mechanism of Action: ATP-Competitive Kinase Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20728350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988972/
https://www.benchchem.com/product/b039375/docs?utm_src=pdf-body#4-2-methoxyphenyl-benzonitrile-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039375?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Active Site

Biaryl Nitrile Inhibitor

Hinge Region
(H-bond donors)Hydrophobic Pocket

Nitrile Group

Hydrogen Bond2-Methoxyphenyl Group

Kinase

Inhibition

Hydrophobic Interactions

ATP

Blocks Binding Protein Substrate

Phosphorylated Substrate

Phosphorylation

Click to download full resolution via product page

Caption: Schematic of an ATP-competitive kinase inhibitor with a biaryl nitrile scaffold.

Conclusion
4-(2-Methoxyphenyl)benzonitrile stands as a prototypical example of a molecular scaffold

whose value is realized through its application in targeted synthesis. While not an end-product

itself, it embodies key structural features—a rigid biaryl core, a hydrogen-bonding nitrile, and a

sterically-influential methoxy group—that are essential for the design of potent and selective

kinase inhibitors. The reliable Suzuki-Miyaura synthesis and clear spectroscopic signatures

make it an accessible and versatile platform for researchers in drug discovery and medicinal

chemistry, enabling the systematic exploration of chemical space to develop next-generation

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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